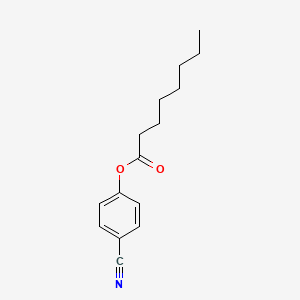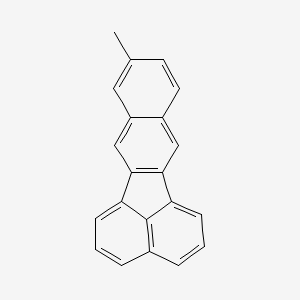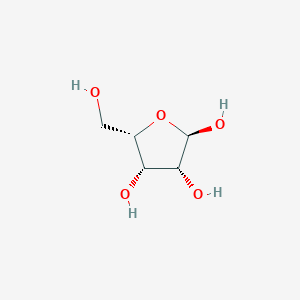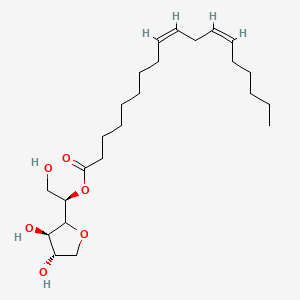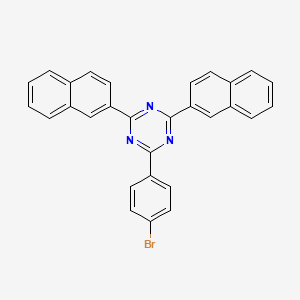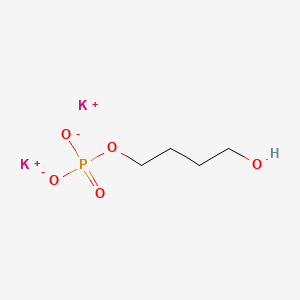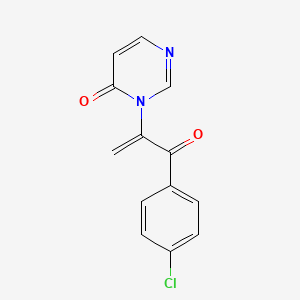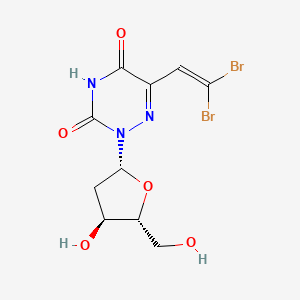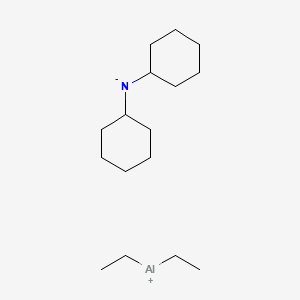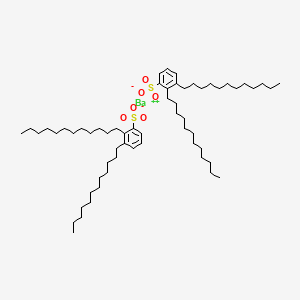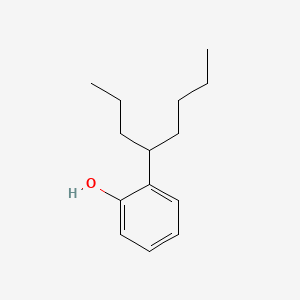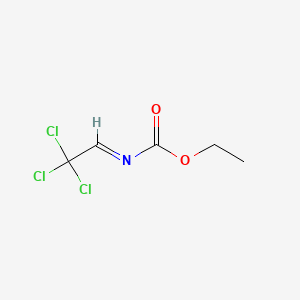
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester is a chemical compound with the molecular formula C5H6Cl3NO2. It is known for its unique structure, which includes a trichloroethylidene group attached to a carbamic acid ester. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester typically involves the reaction of ethyl carbamate with trichloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
化学反応の分析
Types of Reactions
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into other functional groups.
Substitution: The trichloroethylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester involves its interaction with specific molecular targets. The trichloroethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2,2,2-trichloroethylidene)-, methyl ester
- Carbamic acid, (2,2,2-trichloroethylidene)-, propyl ester
- Carbamic acid, (2,2,2-trichloroethylidene)-, butyl ester
Uniqueness
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides distinct chemical properties compared to other similar compounds with different ester groups.
特性
CAS番号 |
16723-30-1 |
|---|---|
分子式 |
C5H6Cl3NO2 |
分子量 |
218.46 g/mol |
IUPAC名 |
ethyl (NE)-N-(2,2,2-trichloroethylidene)carbamate |
InChI |
InChI=1S/C5H6Cl3NO2/c1-2-11-4(10)9-3-5(6,7)8/h3H,2H2,1H3/b9-3+ |
InChIキー |
YYRSRUJMLHZWEX-YCRREMRBSA-N |
異性体SMILES |
CCOC(=O)/N=C/C(Cl)(Cl)Cl |
正規SMILES |
CCOC(=O)N=CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


